molecular formula C20H25N3O6S2 B11051516 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B11051516
M. Wt: 467.6 g/mol
InChI Key: RFYAIZYZEXYCAU-UHFFFAOYSA-N
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Description

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its sulfonamide group, which is known for its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and morpholine groups enhances its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C20H25N3O6S2

Molecular Weight

467.6 g/mol

IUPAC Name

3-(methanesulfonamido)-2,4-dimethyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O6S2/c1-14-7-8-18(15(2)19(14)22-30(3,25)26)31(27,28)21-17-6-4-5-16(13-17)20(24)23-9-11-29-12-10-23/h4-8,13,21-22H,9-12H2,1-3H3

InChI Key

RFYAIZYZEXYCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C)NS(=O)(=O)C

Origin of Product

United States

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